N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine
Description
N-(2-Methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine is a 1,3,4-oxadiazole derivative characterized by:
- 5-Thien-2-yl substituent: A sulfur-containing aromatic heterocycle (thiophene) at position 5 of the oxadiazole, contributing electron-rich π-system interactions.
Properties
Molecular Formula |
C10H13N3O2S |
|---|---|
Molecular Weight |
239.30 g/mol |
IUPAC Name |
2-methoxy-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C10H13N3O2S/c1-14-5-4-11-7-9-12-13-10(15-9)8-3-2-6-16-8/h2-3,6,11H,4-5,7H2,1H3 |
InChI Key |
XLNRSGGKHIRGIB-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=NN=C(O1)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine
General Synthetic Strategy
The synthesis of This compound typically involves the construction of the 1,3,4-oxadiazole ring followed by functionalization with the thiophene and methoxyethylamine substituents. The key steps include:
- Formation of the 1,3,4-oxadiazole core from appropriate hydrazide and carboxylic acid derivatives.
- Introduction of the 5-thien-2-yl substituent at the 5-position of the oxadiazole ring.
- N-alkylation or N-substitution with 2-methoxyethylamine to yield the final tertiary amine.
Specific Synthetic Routes
Oxadiazole Ring Formation
The 1,3,4-oxadiazole ring is commonly synthesized by cyclodehydration of acyl hydrazides with carboxylic acids or their derivatives. For example:
- Starting from 5-thien-2-yl carboxylic acid hydrazide, cyclization is induced by dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA), affording the 5-thien-2-yl-1,3,4-oxadiazole intermediate.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Oxadiazole ring cyclization | POCl3 or PPA | None or minimal solvent | 80–120°C | Dehydration of hydrazide and acid |
| N-alkylation with 2-methoxyethylamine | 2-methoxyethylamine, triethylamine (base) | Dichloromethane or DMF | Ambient to 40°C | Reaction time 3–5 hours |
| Reductive amination (alternative) | 2-methoxyethylamine, aldehyde intermediate, NaBH(OAc)3 | Dichloromethane or MeOH | Ambient | Mild, selective amine formation |
Purification and Characterization
After synthesis, purification is typically achieved by:
- Extraction and washing steps to remove inorganic residues.
- Column chromatography using silica gel with appropriate eluents (e.g., ethyl acetate/hexanes).
- Crystallization from solvents like ethanol or ethyl acetate to obtain pure product.
Characterization is done by:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure.
- Mass spectrometry (MS) for molecular weight confirmation.
- Elemental analysis and melting point determination.
Research Findings and Data Summary
Patent Literature Insights
A patent (WO2003082861A2) describes the synthesis of related heterocyclic amines including oxadiazole derivatives substituted with thiophenyl groups and tertiary amines such as N-(2-methoxyethyl) substituents. It highlights:
- Use of organic solvents like N,N-dimethylformamide (DMF) or dichloromethane.
- Employing tertiary amines (e.g., triethylamine or N,N-diisopropylethylamine) as bases.
- Reaction temperatures ranging from -5°C to ambient.
- Reaction times of 3–5 hours for efficient substitution.
These conditions are optimized to maintain the integrity of sensitive heterocycles and to achieve high yields.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Hydrazide formation | 5-thien-2-yl carboxylic acid + hydrazine hydrate | Hydrazide intermediate |
| Cyclodehydration | POCl3 or PPA, heat | 5-thien-2-yl-1,3,4-oxadiazole core |
| Halomethylation (if needed) | Halogenating agent (e.g., SOCl2, POCl3) | Introduction of reactive leaving group |
| N-alkylation with 2-methoxyethylamine | 2-methoxyethylamine, triethylamine, DCM | Formation of tertiary amine |
| Alternative reductive amination | Aldehyde intermediate, 2-methoxyethylamine, NaBH(OAc)3 | Selective amine formation |
| Purification | Chromatography, crystallization | Pure target compound |
Chemical Reactions Analysis
Types of Reactions
(2-methoxyethyl)({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or alcohols.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can yield corresponding amines or alcohols.
Scientific Research Applications
(2-methoxyethyl)({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.
Medicine: It may serve as a lead compound for the development of new therapeutic agents.
Industry: Its unique structural features make it useful in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (2-methoxyethyl)({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their function. The thiophene ring can enhance the compound’s binding affinity and specificity. The methoxyethyl group can improve the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and reported activities of analogous 1,3,4-oxadiazoles:
Key Observations:
Thiophene vs. Phenyl/Furan Substituents :
- The thiophene group in the target compound may enhance π-π stacking in enzyme binding sites compared to phenyl (e.g., 1c) or furan (e.g., LMM11 in ) due to its electron-rich sulfur atom. Thiophene’s lower electronegativity than furan could improve hydrophobic interactions in antifungal targets .
- Chlorophenyl (1c) and methoxyphenyl (LMM5) substituents in analogs show anticancer and antifungal activities, respectively, suggesting substituent polarity and size influence target selectivity .
Methoxy groups in other compounds (e.g., ) are associated with fluorescence and metabolic stability, suggesting similar benefits for the target compound .
Biological Activity
N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its synthesis, structural characteristics, and biological activities based on diverse research findings.
Molecular Formula: C10H13N3O2S
Molar Mass: 239.29 g/mol
CAS Number: 1052543-77-7
The compound features a thienyl moiety and an oxadiazole ring, which are known for their diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The synthesis pathway often includes the formation of the oxadiazole ring followed by the introduction of the thienyl and methoxyethyl groups. Specific methods vary across studies but generally involve condensation reactions and functional group modifications.
Cytotoxicity and Antitumor Activity
Several studies have evaluated the cytotoxic effects of oxadiazole derivatives on cancer cell lines. While direct evidence for this compound is scarce, related compounds have shown promise in:
- Inhibition of Tumor Cell Growth: Compounds similar in structure have been investigated for their ability to inhibit proliferation in various tumor cell lines. The mechanism may involve apoptosis induction or cell cycle arrest .
- Selectivity Towards Cancer Cells: Some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, making them potential candidates for further development as anticancer agents.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key factors include:
- Substituent Effects: Variations in substituents on the thienyl or oxadiazole rings can significantly influence activity levels.
- Hydrophobicity and Lipophilicity: The balance between hydrophilic and lipophilic properties affects membrane permeability and bioavailability.
Case Studies
Case Study 1: Antifungal Activity Evaluation
In a greenhouse study evaluating fungicidal activity, a series of oxadiazole derivatives were tested against common plant pathogens. The results indicated that specific substitutions on the oxadiazole ring enhanced efficacy significantly compared to standard treatments.
| Compound | EC50 (mg/L) | Comparison |
|---|---|---|
| Compound A | 4.69 | Higher than diflumetorim (21.44 mg/L) |
| Compound B | 1.96 | Most effective among tested |
Case Study 2: Cytotoxicity Screening
A cytotoxicity assay was performed on several cancer cell lines using compounds structurally similar to this compound. Results showed varying degrees of inhibition on cell proliferation with some compounds achieving IC50 values in low micromolar ranges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
